(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate

カタログ番号 B2457707

CAS番号:

475100-56-2

分子量: 438.23

InChIキー: HXANSFARXGPNFP-ZUQRMPMESA-O

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate, also known as HSP, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive probe that can be used to detect changes in the cellular environment, including changes in pH, ion concentration, and membrane potential.

科学的研究の応用

- Researchers have used 4-hydroxystyryl dyes to determine water content in dimethyl sulfoxide (DMSO) solutions. By analyzing changes in dye absorption spectra and colorimetric functions, they can quantify water levels in DMSO, even at moderate concentrations (1–30%) .

- The water-soluble nature of 4-hydroxystyryl dyes makes them valuable for biomedical and pharmaceutical assays. These dyes exhibit fluorescence, which aids in detecting analytes and studying biological processes .

- By using nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish between methyl and ethyl derivatives of these dyes. This capability is valuable in organic chemistry and compound characterization .

Colorimetric Water Determination in DMSO

Fluorescent Biomedical Assays

NMR Differentiation of Methyl and Ethyl Compounds

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate involves the condensation of 4-hydroxybenzaldehyde with acetophenone to form chalcone, which is then reacted with benzaldehyde and pyranone to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetophenone", "benzaldehyde", "pyranone", "tetrafluoroboric acid", "sodium tetrafluoroborate" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form chalcone.", "Step 2: Reaction of chalcone with benzaldehyde and pyranone in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product.", "Step 3: Quenching of the reaction mixture with tetrafluoroboric acid to form the tetrafluoroborate salt of the final product." ] } | |

CAS番号 |

475100-56-2 |

分子式 |

C25H19BF4O2 |

分子量 |

438.23 |

IUPAC名 |

4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol;tetrafluoroborate |

InChI |

InChI=1S/C25H18O2.BF4/c26-23-14-11-19(12-15-23)13-16-24-17-22(20-7-3-1-4-8-20)18-25(27-24)21-9-5-2-6-10-21;2-1(3,4)5/h1-18H;/q;-1/p+1/b16-13+; |

InChIキー |

HXANSFARXGPNFP-ZUQRMPMESA-O |

SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

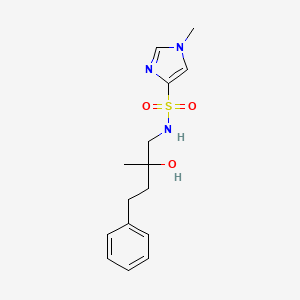

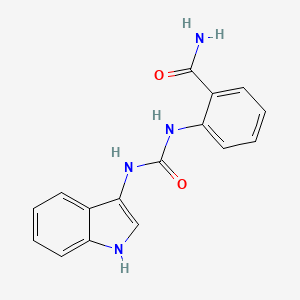

2-(3-(1H-indol-3-yl)ureido)benzamide

899753-43-6

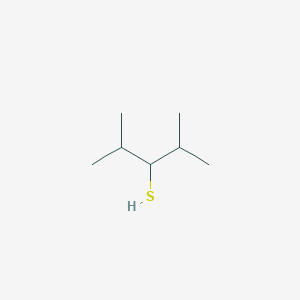

2,4-Dimethylpentane-3-thiol

21991-20-8

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2457624.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)

![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)

![2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2457634.png)

![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)

![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)

![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)